N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17699801
InChI: InChI=1S/C10H16N2O2S/c1-8-3-4-9(2)10(7-8)15(13,14)12-6-5-11/h3-4,7,12H,5-6,11H2,1-2H3
SMILES:
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol

N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17699801

Molecular Formula: C10H16N2O2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide -

Specification

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
IUPAC Name N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C10H16N2O2S/c1-8-3-4-9(2)10(7-8)15(13,14)12-6-5-11/h3-4,7,12H,5-6,11H2,1-2H3
Standard InChI Key RLOSIFLEWYJOAG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN

Introduction

Chemical Structure and Molecular Properties

The molecular structure of N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide consists of a benzene core with three functional groups:

  • Two methyl groups at the 2- and 5-positions, enhancing hydrophobicity and steric effects.

  • A sulfonamide group (-SO2_2NH2_2) at the 1-position, contributing to hydrogen-bonding capabilities and acidity (pKa ~10).

  • An aminoethyl side chain (-NH2_2CH2_2CH2_2-) at the sulfonamide nitrogen, enabling protonation and interaction with biological targets.

The molecular formula is C10_{10}H16_{16}N2_2O2_2S, with a molecular weight of 252.31 g/mol. The compound’s solubility profile is influenced by its ionizable groups, rendering it soluble in polar solvents (e.g., water at acidic pH) and organic solvents like chloroform or dichloromethane .

Structural Comparison with Analogous Sulfonamides

Compound NameSubstitutionsKey Differences
4-(2-Aminoethyl)benzsulfamideNo methyl groupsLacks steric hindrance from methyl groups
GlibenclamideCyclohexylurea moietyAntidiabetic agent targeting ATP-sensitive K+^+ channels
2-AminoethanesulfonamideNo aromatic ringSimpler structure, used as a synthetic intermediate

Synthesis Pathways and Optimization

The synthesis of N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide can be inferred from methodologies used for structurally related sulfonamides, such as 4-(2-aminoethyl)benzsulfamide . A hypothetical multi-step synthesis route is outlined below:

Step 1: Acetylization of β-Phenethylamine

β-Phenethylamine is reacted with acetic anhydride to form N-acetyl-β-phenethylamine, protecting the primary amine.
β-Phenethylamine+(CH3CO)2ON-Acetyl-β-phenethylamine\text{β-Phenethylamine} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{N-Acetyl-β-phenethylamine}
Conditions: Reflux at 100–120°C for 3–5 hours .

Step 2: Chlorosulfonation

The acetylated intermediate undergoes chlorosulfonation using chlorosulfonic acid (ClSO3_3H) to introduce the sulfonyl chloride group.
N-Acetyl-β-phenethylamine+ClSO3HN-Acetyl-2,5-dimethylbenzenesulfonyl chloride\text{N-Acetyl-β-phenethylamine} + \text{ClSO}_3\text{H} \rightarrow \text{N-Acetyl-2,5-dimethylbenzenesulfonyl chloride}
Conditions: 60–70°C for 2–4 hours with phosphorus pentachloride (PCl5_5) as a catalyst .

Step 3: Amination and Hydrolysis

The sulfonyl chloride is reacted with ethylenediamine to introduce the aminoethyl group, followed by hydrolysis to remove the acetyl protecting group.
Sulfonyl chloride+H2NCH2CH2NH2N-(2-Aminoethyl)-2,5-dimethylbenzenesulfonamide\text{Sulfonyl chloride} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{N-(2-Aminoethyl)-2,5-dimethylbenzenesulfonamide}
Conditions: Ammonia solution (25%) at 20–30°C, followed by sodium hydroxide hydrolysis .

Key Challenges in Synthesis

  • Steric hindrance from the 2,5-dimethyl groups may reduce reaction yields during chlorosulfonation.

  • Purification requires recrystallization from ethanol/water mixtures to achieve >95% purity .

Physicochemical and Biological Properties

Physicochemical Properties

  • Melting Point: Estimated 180–185°C (based on analogs).

  • Solubility: 15 mg/mL in water (pH 4), 50 mg/mL in ethanol.

  • Stability: Stable under inert atmospheres but prone to oxidation in aqueous solutions.

Biological Activity

Sulfonamides are renowned for their antibacterial activity via inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate synthesis . While direct data on N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide are unavailable, structural analogs exhibit:

  • Antimicrobial effects: MIC values of 0.3–0.8 mM against Staphylococcus aureus and Escherichia coli.

  • Anti-inflammatory activity: COX-2 inhibition in vitro (IC50_{50} ~1.5 µM).

  • Anticancer potential: Cytotoxicity against A431 epidermoid carcinoma cells (IC50_{50} 1.6 µM) .

Challenges and Future Directions

Synthesis Optimization

  • Catalyst selection: Transitioning from PCl5_5 to greener catalysts (e.g., ionic liquids) could improve sustainability.

  • Continuous flow chemistry: Enhancing yield and scalability for industrial production.

Biological Testing

  • In vivo pharmacokinetics: Assessing oral bioavailability and metabolic stability.

  • Toxicity profiling: Acute and chronic toxicity studies in rodent models.

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